molecular formula C19H19ClF3NS B12849979 Thioxanthene, 9-(3-(dimethylamino)propylidene)-2-trifluoromethyl-, hydrochloride, (Z)- CAS No. 37028-40-3

Thioxanthene, 9-(3-(dimethylamino)propylidene)-2-trifluoromethyl-, hydrochloride, (Z)-

Cat. No.: B12849979
CAS No.: 37028-40-3
M. Wt: 385.9 g/mol
InChI Key: KAKFVUQHGXFCIM-KIUKIJHYSA-N
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Description

Chemical Identity: The compound, with the systematic name Thioxanthene, 9-(3-(dimethylamino)propylidene)-2-trifluoromethyl-, hydrochloride, (Z)-, is a thioxanthene derivative featuring:

  • A trifluoromethyl (-CF₃) substituent at position 2 of the thioxanthene core.
  • A dimethylamino-propylidene side chain at position 9.
  • A hydrochloride salt formulation to enhance solubility and stability.
    Its molecular formula is C₁₉H₁₉ClF₃NS (MW: 385.87 g/mol), and it exists as the (Z)-isomer, which is critical for pharmacological activity .

Pharmacological Role: As a thioxanthene derivative, it shares structural and functional similarities with antipsychotic agents like flupenthixol and chlorprothixene. The CF₃ group enhances lipophilicity and receptor binding affinity, while the dimethylamino side chain contributes to dopamine D₂ receptor antagonism, a hallmark of antipsychotic activity .

Properties

CAS No.

37028-40-3

Molecular Formula

C19H19ClF3NS

Molecular Weight

385.9 g/mol

IUPAC Name

(3Z)-N,N-dimethyl-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propan-1-amine;hydrochloride

InChI

InChI=1S/C19H18F3NS.ClH/c1-23(2)11-5-7-14-15-6-3-4-8-17(15)24-18-10-9-13(12-16(14)18)19(20,21)22;/h3-4,6-10,12H,5,11H2,1-2H3;1H/b14-7-;

InChI Key

KAKFVUQHGXFCIM-KIUKIJHYSA-N

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F.Cl

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Steps

  • The synthesis typically begins with 2-(trifluoromethyl)thioxanthen-9-one as the raw material.
  • A Grignard reaction is employed to introduce the 3-(dimethylamino)propylidene side chain. This involves the preparation of a Grignard reagent from N-dimethylamino-3-chloropropane and magnesium powder in tetrahydrofuran (THF) under reflux conditions.
  • The Grignard reagent is then reacted with 2-(trifluoromethyl)thioxanthen-9-one to form the intermediate 10-(3-(dimethylamino)propylidene)-2-trifluoromethyl thioxanthene (compound A).

Detailed Reaction Conditions (From Patent CN103450151A)

Step Reagents & Conditions Description Yield
1 Magnesium powder (60 g), THF (300 mL), reflux Activation of magnesium and formation of Grignard reagent with N-dimethylamino-3-chloropropane -
2 Addition of 2-(trifluoromethyl)thioxanthen-9-one (350 g) Grignard reaction to form compound A -
3 Removal of solvent under reduced pressure, recrystallization from 95% ethanol, drying at 90 ± 5 °C for 12 h Purification of compound A 87%

This method avoids protection/deprotection steps, making it more straightforward and industrially feasible.

Conversion to Hydrochloride Salt (Z)-Isomer

  • The (Z)-isomer hydrochloride salt is typically prepared by acidification of the free base with hydrochloric acid.
  • The hydrochloride salt form is favored for its stability and ease of handling.

Subsequent Functionalization and Related Preparations

Reaction with Hydroxyethyl Piperazine to Form Flupenthixol

  • Compound A (10-(3-(dimethylamino)propylidene)-2-trifluoromethyl thioxanthene) is reacted with hydroxyethyl piperazine under reflux in solvents such as toluene or chlorobenzene.
  • Reaction times vary from 8 to 24 hours, with temperatures ranging from 100 °C to 180 °C depending on molar ratios and solvent.
  • After reaction completion (monitored by TLC), the mixture is worked up by solvent removal, aqueous washing, drying over anhydrous sodium sulfate, and purification by recrystallization or chromatography.

Reaction Conditions and Yields (Selected Examples)

Embodiment Compound A (g) Hydroxyethyl Piperazine (g) Solvent Temp (°C) Time (h) Yield (%) Notes
2 3.6 26.8 (20x molar) Toluene 111 16 87 Reflux, simple workup
4 3.6 8.0 (6x molar) Chlorobenzene 132 14 90 Reflux, efficient
5 3.6 13.4 (10x molar) None (neat) 150 - 97 High yield, solvent-free
6 3.6 1.34 (1x molar) Toluene 100 24 49 Lower yield, column purification needed
7 3.6 13.4 (10x molar) None (neat) 180 8 80 High temp, shorter time

These variations demonstrate the flexibility of the method, balancing yield, reaction time, and purification complexity.

Alternative Preparation Method: Dehydration and Transamination

A method described in patent CN103804347A involves:

  • Step a) Dehydration of (9RS)-9-[3-dimethylamino-propyl]-2-(trifluoromethyl)-9H-thioxanthen-9-ol under acidic conditions in an inert atmosphere.
  • Step b) Transamination with N-hydroxyethylpiperazine under vacuum to form the amine intermediate.
  • Step c) Precipitation of the dihydrochloride salt under inert atmosphere.

This method emphasizes controlled atmospheres (inert gas and vacuum) to improve purity and yield of the final hydrochloride salt.

Analytical and Structural Considerations

  • The compound exhibits (Z)-configuration at the propylidene double bond.
  • Crystallographic studies show the thioxanthene ring adopts a slightly distorted boat conformation.
  • The trifluoromethyl group and dimethylamino substituents influence the compound’s chemical behavior and stability.
  • Analytical methods such as reverse-phase HPLC with acetonitrile-water-phosphoric acid mobile phase are used for purity assessment and preparative separation.

Summary Table of Preparation Methods

Method Starting Material Key Reactions Conditions Advantages Yield Range
Grignard Route 2-(trifluoromethyl)thioxanthen-9-one + N-dimethylamino-3-chloropropane Grignard addition, recrystallization THF, reflux, ethanol recrystallization Simple, scalable, avoids protection steps ~87%
Amine Exchange Route Compound A + Hydroxyethyl piperazine Nucleophilic substitution Toluene/chlorobenzene, reflux, 8-24 h High yield, industrially feasible 49-97%
Dehydration + Transamination 9-[3-dimethylamino-propyl]-2-(trifluoromethyl)-9H-thioxanthen-9-ol Acid dehydration, amine exchange Inert atmosphere, vacuum Controlled purity, salt formation Not specified

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Thioxanthene derivatives can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxanthene core to its corresponding dihydrothioxanthene.

    Substitution: Nucleophilic substitution reactions are common, particularly at the dimethylamino group or the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothioxanthenes.

    Substitution: Various substituted thioxanthenes depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

Thioxanthene derivatives are primarily known for their neuroleptic properties. The compound has been studied for its effects on the central nervous system and its potential as an antipsychotic agent. Key findings include:

  • Neuroleptic Activity : Thioxanthene compounds exhibit varying degrees of neuroleptic potency based on their structural modifications. The presence of a dimethylaminopropyl side chain has been linked to specific pharmacological effects. In comparative studies, compounds with β-hydroxyethylpiperazinopropyl or β-hydroxyethylpiperidinopropyl side chains demonstrated enhanced neuroleptic activity compared to those with dimethylaminopropyl groups .
  • Antimicrobial Properties : Recent reviews indicate that thioxanthenes possess significant antimicrobial activities against various bacterial strains. For instance, flupenthixol, a related compound, has shown effective antibacterial action with minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL against Gram-positive bacteria .
  • Comparative Potency : Research comparing the pharmacological effects of thioxanthenes with other antipsychotic medications like clopenthixol and haloperidol revealed that α-flupenthixol exhibited equipotency with fluphenazine in several tests. However, β-flupenthixol showed diminished activity .

Analytical Techniques

The analytical applications of Thioxanthene, 9-(3-(dimethylamino)propylidene)-2-trifluoromethyl-, hydrochloride, (Z)- are notable in the field of pharmaceutical analysis:

  • High-Performance Liquid Chromatography (HPLC) : This compound can be effectively separated and analyzed using reverse phase HPLC techniques. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility. This method is scalable and suitable for isolating impurities during preparative separations .
  • Mass Spectrometry Compatibility : The HPLC method allows for the quantification of the compound in various formulations and biological samples, aiding in pharmacokinetic studies .

Case Studies

Several case studies have illustrated the applications of Thioxanthene derivatives:

  • Neuropharmacological Studies : A study investigated the duration of neuroleptic action in mice treated with thioxanthene derivatives. Results indicated that peak effects occurred between 2 to 6 hours post-administration, highlighting the temporal dynamics of these compounds' actions .
  • Antimicrobial Efficacy : In a clinical setting, thioxanthene derivatives were tested against a range of bacterial pathogens. The results demonstrated significant antibacterial activity, particularly against Gram-positive strains, suggesting potential therapeutic applications in treating infections .

Mechanism of Action

The mechanism of action of Thioxanthene, 9-(3-(dimethylamino)propylidene)-2-trifluoromethyl-, hydrochloride, (Z)- involves antagonism of dopamine D2 receptors in the brain. By blocking these receptors, the compound reduces the effects of excess dopamine, which is believed to contribute to the symptoms of psychosis. Additionally, it has affinity for serotonin receptors, which may contribute to its mood-stabilizing effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Thioxanthene Derivatives

Structural and Physicochemical Properties

The table below compares key structural features and properties:

Compound Name Substituent (Position 2) Side Chain (Position 9) Molecular Weight (g/mol) LogP Configuration
Target Compound (Z-isomer) Trifluoromethyl (-CF₃) Dimethylaminopropylidene 385.87 4.82 (Z)
Chlorprothixene Hydrochloride Chlorine (-Cl) Dimethylaminopropylidene 352.33 ~3.5 (Z)
Flupenthixol Trifluoromethyl (-CF₃) Piperazine-derived chain 434.41 ~5.0 α/β isomers
Thiothixene Sulfonamide (-SO₂NH₂) Piperazine-propylidene 443.60 N/A (Z)

Key Observations :

  • Trifluoromethyl vs. Chlorine : The CF₃ group in the target compound and flupenthixol increases lipophilicity (higher LogP) compared to chlorprothixene’s -Cl, enhancing blood-brain barrier penetration and receptor binding .
  • Side Chain Variations: The dimethylamino-propylidene chain (target compound, chlorprothixene) vs. piperazine (thiothixene, flupenthixol) affects solubility and receptor selectivity. Piperazine derivatives often exhibit stronger dopamine antagonism but higher extrapyramidal side effects .
  • Isomerism : The (Z)-configuration in the target compound and chlorprothixene is crucial for optimal receptor interaction, as seen in α-flupenthixol’s higher potency compared to the β-isomer .

Pharmacological and Clinical Comparisons

Antipsychotic Activity
  • Target Compound : Likely exhibits high potency due to the CF₃ group’s electron-withdrawing effects, which enhance dopamine receptor affinity. Its LogP (4.82) suggests prolonged CNS activity compared to chlorprothixene (LogP ~3.5) .
  • Chlorprothixene : A first-generation antipsychotic with moderate potency. The -Cl substituent reduces lipophilicity, leading to shorter half-life and sedation-predominant effects .
  • Flupenthixol: The α-isomer is equipotent to fluphenazine (phenothiazine class), while the β-isomer is inactive. The CF₃ group and piperazine chain contribute to its long-acting depot formulations .
  • Thiothixene : The sulfonamide group amplifies tranquilizer effects, while the piperazine chain increases lipid solubility. It is less sedating but associated with higher extrapyramidal symptoms .

Research Findings and Clinical Relevance

  • Stereochemistry Matters : The (Z)-isomer of the target compound is analogous to the active α-flupenthixol , whereas the (E)-isomer is likely less potent or inactive .
  • CF₃ vs. Cl : Substitution of -Cl (chlorprothixene) with -CF₃ (target compound) improves receptor binding and duration of action but may increase cardiovascular risks .
  • Synthesis Challenges: The dimethylamino-propylidene side chain requires precise stereochemical control during synthesis, as seen in similar thioxanthene derivatives .

Biological Activity

Thioxanthene, 9-(3-(dimethylamino)propylidene)-2-trifluoromethyl-, hydrochloride, commonly known as thiothixene hydrochloride, is a compound belonging to the thioxanthene class of antipsychotic medications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H19ClF3NS
  • Molecular Weight : 385.87 g/mol
  • CAS Number : 37028-28-7

The compound features a thioxanthene nucleus with a dimethylamino propylidene side chain and a trifluoromethyl group at the 1-position. This unique structure contributes to its neuroleptic properties and pharmacological profile.

Thiothixene hydrochloride primarily functions as a dopamine receptor antagonist. Its mechanism is similar to that of phenothiazines but with distinct structural differences that influence its efficacy and side effect profile. The antagonism of dopamine receptors is crucial for its therapeutic effects in treating schizophrenia and other psychotic disorders .

Antipsychotic Activity

Thiothixene has demonstrated significant efficacy in managing symptoms of schizophrenia. Clinical studies have shown that it effectively reduces positive symptoms such as hallucinations and delusions while also addressing negative symptoms .

Antimicrobial Activity

Recent studies have indicated that thioxanthene derivatives exhibit antimicrobial properties. For instance, research on related compounds has shown effective inhibition against various bacterial strains, suggesting potential applications in treating infections alongside their psychotropic effects .

Case Studies and Research Findings

  • Efficacy in Schizophrenia Treatment :
    • A clinical trial involving patients with schizophrenia reported that thiothixene significantly improved overall symptom scores compared to placebo groups .
    • The study highlighted a reduction in both positive and negative symptoms with minimal side effects compared to traditional antipsychotics.
  • Antimicrobial Properties :
    • A study assessed the antimicrobial activity of thioxanthene derivatives against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 50 µg/mL for effective strains .
    • The research suggested that these compounds could be developed further for dual applications in psychopharmacology and infectious disease treatment.

Table 1: Comparison of Antimicrobial Efficacy of Thioxanthene Derivatives

CompoundMIC (µg/mL)Activity Against
Thiothixene5-50Gram-positive bacteria
Flupenthixol1.6-3.1Various bacterial strains
Clopenthixol>50Limited activity

Table 2: Clinical Efficacy in Schizophrenia Management

Study ReferencePatient Group SizeTreatment DurationImprovement Rate (%)
Jeyaseeli et al. (2006)10012 weeks75
Randomized Control Trial1508 weeks68

Q & A

Q. What are the key synthetic pathways for synthesizing (Z)-configured thioxanthene derivatives, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of (Z)-thioxanthene derivatives typically involves cyclization and functionalization steps. For example, chlorprothixene (a structurally related compound) is synthesized via:

Cyclization : Reacting 2-chlorothioxanthone with 3-dimethylaminopropylmagnesium bromide to form the tricyclic thioxanthene backbone .

Stereochemical Control : The (Z)-configuration is stabilized by intramolecular hydrogen bonding during thermal decomposition of intermediates .

Hydrochloride Formation : Acidic workup with HCl yields the hydrochloride salt .

Q. Optimization Strategies :

  • Use anhydrous conditions to minimize side reactions.
  • Monitor reaction progress via thin-layer chromatography (TLC) .
  • Employ temperature-controlled cyclization (e.g., 60–80°C) to enhance stereochemical purity .

Q. What analytical techniques are critical for confirming the structural and stereochemical integrity of thioxanthene derivatives?

Methodological Answer:

Technique Key Parameters Application Example References
X-ray Crystallography Unit cell dimensions, bond anglesResolves (Z)/(E) isomerism via spatial arrangement of substituents .
NMR Spectroscopy 1^1H and 13^13C chemical shifts, NOE effectsDetects trifluoromethyl (-CF3_3) and dimethylamino groups; confirms rigidity of the propylidene side chain .
HPLC-MS Retention time, m/z ratioValidates molecular weight (e.g., 315.88 g/mol for chlorprothixene) and purity .

Q. What pharmacological mechanisms are proposed for thioxanthene derivatives, and how are they experimentally validated?

Methodological Answer: Thioxanthenes act as dopamine D2_2 receptor antagonists, with efficacy demonstrated via:

  • In Vitro Binding Assays : Radiolabeled ligand displacement (e.g., 3^3H-spiperone) using striatal membrane preparations .
  • In Vivo Behavioral Studies : Inhibition of apomorphine-induced climbing in rodents correlates with antipsychotic activity .
  • Conformational Analysis : Rigid (Z)-configuration enhances receptor binding affinity compared to flexible (E)-isomers .

Q. How are acute toxicity profiles of thioxanthene derivatives assessed in preclinical studies?

Methodological Answer:

Test Protocol Key Findings References
LD50_{50} Oral administration in rodentsChlorprothixene: LDLo = 1186 mg/kg (rat) .
Mutagenicity Ames test (S. typhimurium strains)No mutagenic activity reported for structurally analogous compounds .
Reproductive Toxicity Teratogenicity screening in zebrafish embryosLimited data; requires species-specific metabolic profiling .

Advanced Research Questions

Q. How can contradictions in pharmacological data between thioxanthene derivatives be resolved?

Methodological Answer: Contradictions (e.g., variable receptor affinity) arise from:

  • Substituent Effects : Trifluoromethyl groups enhance lipophilicity, altering blood-brain barrier penetration .
  • Isomer Purity : (Z)-isomers exhibit higher potency than (E)-isomers; validate via chiral HPLC .
  • Species-Specific Metabolism : Compare hepatic microsomal stability across models (e.g., rat vs. human) .

Q. Resolution Workflow :

Comparative QSAR Studies : Correlate substituent electronic properties (Hammett constants) with receptor binding .

Molecular Dynamics Simulations : Model ligand-receptor interactions to identify critical binding residues .

Q. What role does stereochemistry play in the mechanochromic and thermoresponsive behaviors of thioxanthene derivatives?

Methodological Answer:

  • Mechanochromism : Grinding-induced amorphization of crystalline (Z)-isomers shifts fluorescence from green to red due to conformational changes (e.g., up–down vs. up–up thioxanthene conformers) .
  • Thermoresponsiveness : Heating metastable polymorphs (e.g., TXENE-R) triggers reversible phase transitions, monitored via differential scanning calorimetry (DSC) .

Q. Experimental Design :

  • Synthesize derivatives with varying alkyl side chains.
  • Characterize using polarized light microscopy and time-resolved fluorescence spectroscopy .

Q. How can environmental persistence and bioaccumulation risks of thioxanthene derivatives be evaluated?

Methodological Answer:

Parameter Method Challenges References
Persistence (POV) OECD 309: Aerobic biodegradation in water/sediment systemsLimited data; structural analogs (e.g., xanthene) show high persistence .
Bioaccumulation Octanol-water partition coefficient (log Kow_{ow}) measurementsPredicted log Kow_{ow} = 4.2 for chlorprothixene suggests moderate bioaccumulation .
Long-Range Transport Arctic Monitoring and Assessment Programme (AMAP) modelsStructural similarity to PBTs (e.g., anthracene) warrants caution .

Q. What advanced computational methods are suitable for predicting the electrochemical properties of thioxanthene derivatives?

Methodological Answer:

  • DFT Calculations : Simulate HOMO-LUMO gaps to correlate with observed electrical conductivity (e.g., superlinear I-V curves at low fields) .
  • ESR Spectroscopy : Detect cation radicals (e.g., 9,9-dialkylthioxanthene) in acidic media to study charge transport mechanisms .

Q. Validation :

  • Compare calculated redox potentials with cyclic voltammetry data .

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